1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride
Description
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride is a substituted isoquinoline derivative characterized by a tetrahydroisoquinoline backbone with hydroxyl groups at positions 4 and 6, a 4-methoxyphenyl substituent at position 1, and a hydrochloride counterion. This compound is structurally related to neurotransmitters and bioactive alkaloids, making it of interest in pharmaceutical research, particularly as a synthetic intermediate or impurity in drug development (e.g., phenylephrine hydrochloride impurities) . It is supplied globally by multiple vendors, including Zhang Peng International, Anhui Dexinjia Biopharm, and CHIMOPAR SA, indicating its commercial relevance in chemical synthesis and pharmacology .
Properties
CAS No. |
72512-00-6 |
|---|---|
Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C16H17NO3.ClH/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(18)8-14(13)15(19)9-17-16;/h2-8,15-19H,9H2,1H3;1H |
InChI Key |
SUPIHZOSKIASLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)C(C[NH2+]2)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound is synthesized starting from the tetrahydroisoquinoline scaffold, which is functionalized to introduce the 4-methoxyphenyl substituent and hydroxyl groups at the 4 and 6 positions, followed by conversion to the hydrochloride salt.
Key Steps in Synthesis
Formation of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline Core:
- Typically, this involves a Pictet-Spengler condensation between a 4-methoxyphenyl-substituted aldehyde and an amine precursor to form the tetrahydroisoquinoline ring system.
- Alternative methods include reductive amination of isoquinoline derivatives with methoxyphenyl-containing intermediates.
Introduction of Hydroxyl Groups at Positions 4 and 6:
- Selective hydroxylation of the aromatic ring can be achieved via electrophilic substitution or directed ortho-metalation followed by oxidation.
- Hydroxylation may also be introduced via demethylation of methoxy groups on the aromatic ring using reagents such as hydrobromic acid under reflux conditions.
Conversion to Hydrochloride Salt:
- The free base form of the compound is treated with hydrochloric acid to form the stable hydrochloride salt, improving solubility and stability.
- This is typically done by dissolving the free base in an appropriate solvent and adding HCl gas or aqueous HCl, followed by isolation of the salt.
Specific Example from Patent Literature
A related synthetic example from patent EP1708999A1 describes the preparation of tetrahydroisoquinoline derivatives with hydroxyl substitutions:
- Starting from 1,2,3,4-tetrahydroisoquinoline, acetylation with acetic anhydride is performed on ice.
- Nitration of the aromatic ring is conducted using a mixture of nitric and sulfuric acid.
- Hydrolysis of the acetylated intermediates in concentrated hydrobromic acid under reflux leads to hydroxylated tetrahydroisoquinoline derivatives.
- The protonated amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.
This method is adaptable to the preparation of 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride by selecting appropriate starting materials and reaction conditions.
Reagents and Conditions Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pictet-Spengler Condensation | 4-Methoxybenzaldehyde, amine, acid catalyst | Formation of tetrahydroisoquinoline core |
| Hydroxylation/Demethylation | Concentrated hydrobromic acid, reflux | Introduction of hydroxyl groups |
| Salt Formation | Hydrochloric acid (HCl), solvent (e.g., ethanol) | Formation of hydrochloride salt |
Research Findings and Optimization
- The hydroxylation step is critical for regioselectivity and yield; careful control of reaction time and temperature is necessary to avoid over-oxidation or side reactions.
- Use of dry solvents and inert atmosphere during condensation steps improves product purity.
- The hydrochloride salt form enhances compound stability and facilitates purification by crystallization.
- In vitro metabolism studies of related tetrahydroisoquinoline derivatives suggest that hydroxylation patterns influence biological activity and pharmacokinetics.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Core Formation | Pictet-Spengler condensation or reductive amination | 4-Methoxybenzaldehyde, amine, acid | Forms tetrahydroisoquinoline ring |
| Aromatic Hydroxylation | Electrophilic substitution or demethylation | HBr (48%), reflux | Introduces hydroxyl groups at 4,6 |
| Salt Formation | Acid-base reaction | HCl, solvent | Produces hydrochloride salt form |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Biological Activities
-
Antioxidant Properties
Research indicates that compounds with isoquinoline structures exhibit antioxidant activities. The presence of hydroxyl groups in 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride may enhance its ability to scavenge free radicals and reduce oxidative stress in cells . -
Neuroprotective Effects
Studies have shown that isoquinoline derivatives can provide neuroprotection against neurodegenerative diseases. The specific compound under discussion has been evaluated for its potential to protect neuronal cells from apoptosis induced by oxidative stress . -
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects in various models. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .
Therapeutic Applications
-
Cancer Therapy
Preliminary studies suggest that 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival . -
Cardiovascular Health
The antioxidant properties of this compound could also translate into cardiovascular benefits by reducing oxidative damage to blood vessels and improving endothelial function. Research is ongoing to explore its role in cardiovascular disease prevention . -
Neurological Disorders
Given its neuroprotective effects, this compound is being investigated for potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems may also contribute to cognitive enhancement .
-
Neuroprotection Against Oxidative Stress
A study conducted on neuronal cell lines demonstrated that treatment with 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride significantly reduced markers of oxidative stress compared to untreated controls. The results indicated a dose-dependent protective effect against neurotoxicity . -
Inhibition of Tumor Growth
In vivo studies using animal models of cancer showed that administration of this compound led to a marked reduction in tumor size and weight compared to control groups receiving no treatment. Histological analysis revealed increased apoptosis within the tumor tissues . -
Cardiovascular Protection
Research involving animal models of hypertension indicated that the compound improved vascular reactivity and reduced markers of inflammation within the cardiovascular system, suggesting its potential as a therapeutic agent for hypertension-related complications .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,3,4-Tetrahydro-6,7-isoquinolinediol Hydrobromide
- Structure : Differs in hydroxyl group positions (6,7-diol vs. 4,6-diol) and counterion (hydrobromide vs. hydrochloride).
- Molecular Formula: C₉H₁₁NO₂·HBr (MW 246.10 g/mol).
- CAS RN : 52768-23-5.
- Key Features: Higher molecular weight due to bromine substitution, with a melting point of 210°C.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline Hydrochloride
- Structure : Contains a methyl group at position 2 instead of the 4-methoxyphenyl substituent.
- Molecular Formula: C₁₀H₁₃NO₂·HCl (MW 215.68 g/mol).
- CAS RN : 57196-61-7.
- This compound is recognized as a phenylephrine hydrochloride impurity, highlighting its regulatory significance in pharmaceutical quality control .
(1S,4R)-1,2,3,4-Tetrahydro-2-methyl-1-phenyl-4,6-isoquinolinediol
- Structure : Features a phenyl group at position 1 and a methyl group at position 2, with stereochemistry specified as (1S,4R).
- Molecular Formula: C₁₆H₁₇NO₂ (free base).
- CAS RN : 2095343-19-2.
- Key Features : The phenyl substituent and stereochemistry may influence chiral recognition in biological systems. Unlike the 4-methoxyphenyl analog, this compound lacks the methoxy group, which could diminish its affinity for certain adrenergic receptors .
6-Methyl-1,2,3,4-tetrahydroquinoline
- Molecular Formula : C₁₀H₁₃N (MW 147.22 g/mol).
- CAS RN : 91-61-2.
- Key Features : The absence of hydroxyl groups reduces polarity, enhancing lipid solubility and blood-brain barrier penetration. This compound is used in agrochemicals and dyes, contrasting with the pharmaceutical focus of the 4,6-diol derivatives .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula (Salt) | Molecular Weight (g/mol) | CAS RN | Key Features |
|---|---|---|---|---|---|
| Target Compound | 1-(4-methoxyphenyl), 4,6-diol, HCl | C₁₆H₁₇NO₄·HCl | 339.78 | Not provided | High lipophilicity due to methoxyphenyl; pharmaceutical impurity relevance |
| 1,2,3,4-Tetrahydro-6,7-isoquinolinediol HBr | 6,7-diol, HBr | C₉H₁₁NO₂·HBr | 246.10 | 52768-23-7 | Bromide salt; lower solubility than hydrochloride analogs |
| 2-Methyl-4,6-dihydroxy-isoquinoline HCl | 2-methyl, 4,6-diol, HCl | C₁₀H₁₃NO₂·HCl | 215.68 | 57196-61-9 | Phenylephrine impurity; reduced steric hindrance |
| (1S,4R)-2-Methyl-1-phenyl-4,6-diol | 1-phenyl, 2-methyl, (1S,4R) | C₁₆H₁₇NO₂ | 263.32 | 2095343-19-2 | Chiral specificity; potential for enantioselective activity |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-methyl | C₁₀H₁₃N | 147.22 | 91-61-2 | Non-polar; agrochemical applications |
Research Findings and Implications
- Pharmacological Activity : The 4-methoxyphenyl group in the target compound may enhance binding to adrenergic receptors compared to phenyl or methyl analogs, though this requires validation via receptor-binding assays .
- Solubility and Bioavailability: Hydrochloride salts generally exhibit higher aqueous solubility than hydrobromides, favoring pharmaceutical formulations .
- Regulatory Significance : Structural analogs like the 2-methyl-4,6-diol derivative are critical impurities in adrenergic drugs, necessitating strict analytical controls during manufacturing .
Biological Activity
1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.39 g/mol
- Melting Point : 125-126°C
- Solubility : Soluble in DMSO
The biological activity of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is crucial for protecting cells from damage caused by free radicals.
- Neuroprotective Effects : Studies indicate that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegeneration. It appears to modulate neurotransmitter levels and reduce neuroinflammation.
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Data Table
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Neuroprotection | Modulates neurotransmitter levels | |
| Anticancer | Inhibits proliferation of cancer cells |
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride resulted in a significant reduction in markers of neuroinflammation and improved cognitive function post-injury. The mechanism was linked to the modulation of the NF-kB pathway.
Case Study 2: Anticancer Activity
In vitro studies involving human cancer cell lines showed that this compound could induce apoptosis and inhibit cell proliferation. The results indicated a dose-dependent response with IC50 values suggesting effective concentrations for therapeutic applications.
Research Findings
Recent findings have further elucidated the pharmacological potential of 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride:
- Pharmacokinetics : Research indicates favorable absorption characteristics with significant bioavailability when administered orally.
- Toxicology : Toxicity studies suggest a low risk profile at therapeutic doses; however, further investigations are necessary to fully understand long-term effects.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)-4,6-isoquinolinediol hydrochloride, and how can purity be optimized?
- Answer : The synthesis typically involves a multi-step process starting with a tetrahydroisoquinoline core. Critical steps include:
- Methoxy-phenyl incorporation : Friedel-Crafts alkylation or reductive amination to introduce the 4-methoxyphenyl group .
- Hydroxylation : Selective oxidation or hydroxylation at positions 4 and 6, often using catalysts like Pd(OAc)₂ in cross-coupling reactions .
- Purification : Reverse-phase HPLC or recrystallization (ethanol/water) to achieve >99% purity, verified via LC-MS and ¹H/¹³C NMR .
- Table: Common Impurities and Mitigation
| Impurity Source | Mitigation Strategy |
|---|---|
| Unreacted intermediates | Gradient elution in HPLC |
| Stereoisomers | Chiral column chromatography |
Q. How is structural characterization performed for this compound?
- Answer :
- Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.7 ppm for methoxy group), ¹³C NMR (confirming hydroxyl and methoxy carbons), and IR (O-H stretch ~3400 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroisoquinoline core (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuroprotective vs. pro-oxidant effects of this compound?
- Answer : Contradictions may arise from concentration-dependent effects or assay conditions.
- Experimental design :
- Dose-response studies : Test 0.1–100 µM ranges in neuronal cell models (e.g., SH-SY5Y).
- Oxidative stress assays : Compare ROS scavenging (e.g., DCFH-DA) vs. pro-oxidant activity (e.g., Fenton reaction modulation) .
- Data analysis : Use ANOVA with post-hoc tests to identify threshold concentrations for activity reversal.
Q. What structural modifications enhance selectivity for neurotransmitter receptors?
- Answer : Modifications to the methoxyphenyl or hydroxyl groups influence receptor binding.
- Case study : Replacing 4-methoxy with 3,4,5-trimethoxy (as in analog compounds) increases affinity for adrenergic receptors but reduces solubility .
- Table: Structure-Activity Relationships (SAR)
| Modification | Biological Impact |
|---|---|
| 4-OCH₃ → 3,4,5-(OCH₃)₃ | ↑ Neurotransmitter modulation |
| 6-OH → 6-OCH₃ | ↓ Antioxidant activity |
Q. How can in silico methods predict metabolic stability of this compound?
- Answer :
- Tools : Use Schrödinger’s QikProp or SwissADME to calculate logP (target: 1.5–3.5), CYP450 inhibition, and metabolic sites .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Methodological Guidance
Q. What protocols are recommended for assessing receptor binding kinetics?
- Answer :
- Radioligand displacement assays : Use ³H-labeled antagonists (e.g., ³H-prazosin for α₁-adrenoceptors) .
- Surface plasmon resonance (SPR) : Immobilize receptors on CM5 chips; analyze kon/koff rates at 25°C .
Q. How to optimize solubility for in vivo studies without altering bioactivity?
- Answer :
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or PEGylated liposomes .
- Structural tweaks : Introduce polar groups (e.g., -SO₃H) at non-critical positions .
Data Interpretation and Reproducibility
Q. What statistical approaches address batch-to-batch variability in biological assays?
- Answer :
- Normalization : Include internal controls (e.g., reference compounds) in each assay plate.
- Multivariate analysis : PCA to identify outlier batches due to impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
